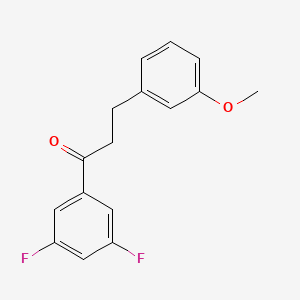

3',5'-Difluoro-3-(3-methoxyphenyl)propiophenone

CAS No.: 898775-34-3

Cat. No.: VC2301340

Molecular Formula: C16H14F2O2

Molecular Weight: 276.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 898775-34-3 |

|---|---|

| Molecular Formula | C16H14F2O2 |

| Molecular Weight | 276.28 g/mol |

| IUPAC Name | 1-(3,5-difluorophenyl)-3-(3-methoxyphenyl)propan-1-one |

| Standard InChI | InChI=1S/C16H14F2O2/c1-20-15-4-2-3-11(7-15)5-6-16(19)12-8-13(17)10-14(18)9-12/h2-4,7-10H,5-6H2,1H3 |

| Standard InChI Key | IDWLEZAPDJXOSB-UHFFFAOYSA-N |

| SMILES | COC1=CC=CC(=C1)CCC(=O)C2=CC(=CC(=C2)F)F |

| Canonical SMILES | COC1=CC=CC(=C1)CCC(=O)C2=CC(=CC(=C2)F)F |

Introduction

Structural Properties and Chemical Identity

3',5'-Difluoro-3-(3-methoxyphenyl)propiophenone is characterized by its unique molecular structure that contains two key functional groups: a propiophenone backbone and strategically positioned fluorine atoms that enhance its chemical properties and reactivity profile. The compound has a molecular formula of C16H14F2O2 and a molecular weight of 276.28 g/mol, making it a medium-sized organic molecule with potential for diverse applications . Its IUPAC name is 1-(3,5-difluorophenyl)-3-(3-methoxyphenyl)propan-1-one, which precisely describes its chemical structure featuring a carbonyl group connecting a 3,5-difluorophenyl ring to a propyl chain that terminates with a 3-methoxyphenyl group . This arrangement creates a molecule with interesting electronic properties due to the electron-withdrawing nature of the fluorine atoms and the electron-donating effect of the methoxy group.

Chemical Identifiers and Nomenclature

The compound is uniquely identified through several standardized chemical identification systems that enable precise reference in scientific literature and databases. The compound is registered with CAS number 898775-34-3, which serves as its primary registry identifier in chemical databases worldwide . Its PubChem CID is 24725860, providing another standardized reference point for researchers seeking information about this compound . For computational chemistry purposes, the compound can be represented by its InChI string: InChI=1S/C16H14F2O2/c1-20-15-4-2-3-11(7-15)5-6-16(19)12-8-13(17)10-14(18)9-12/h2-4,7-10H,5-6H2,1H3, which encodes its complete structural information in a machine-readable format . Similarly, its SMILES notation (COC1=CC=CC(=C1)CCC(=O)C2=CC(=CC(=C2)F)F) provides another computational representation that facilitates structure-based searching and analysis in chemical databases .

Structural Features and Molecular Characteristics

The structural architecture of 3',5'-Difluoro-3-(3-methoxyphenyl)propiophenone features several key elements that contribute to its chemical behavior and potential applications. The molecule contains a carbonyl (C=O) group that serves as a reactive center for many chemical transformations, making it valuable as a synthetic intermediate. The presence of two fluorine atoms at the 3' and 5' positions of one phenyl ring creates an electron-deficient aromatic system, which influences both the electronic distribution and reactivity of the compound . The 3-methoxyphenyl group at the opposite end of the molecule introduces an electron-donating effect that creates an interesting electronic balance within the structure . This combination of electron-withdrawing and electron-donating groups establishes an electronic gradient across the molecule that may contribute to its potential biological activity and material properties.

Synthesis Methods and Preparation

The synthesis of 3',5'-Difluoro-3-(3-methoxyphenyl)propiophenone typically follows established organic chemistry protocols designed to form the key carbon-carbon bonds and incorporate the fluorine atoms at the precise locations in the molecular framework. The most common synthetic approach involves reactions between 3,5-difluorobenzoyl chloride and 3-methoxyphenylacetic acid, which enables the formation of the carbon backbone with the appropriate substitution pattern. This synthetic route allows for the precise positioning of both the fluorine atoms and the methoxy group, which are critical structural features that define the compound's properties and potential applications. Modern synthesis techniques aim to achieve high yields and purity while minimizing environmental impact through strategies such as solvent recycling and the use of sustainable reagents.

Reaction Mechanisms and Synthetic Pathways

The synthesis of 3',5'-Difluoro-3-(3-methoxyphenyl)propiophenone involves several key reaction steps that must be carefully controlled to ensure proper formation of the target compound. The reaction begins with the activation of 3,5-difluorobenzoyl chloride, which serves as the electrophilic partner in the subsequent coupling reaction. This activated species then undergoes nucleophilic attack by the carbanion derived from 3-methoxyphenylacetic acid or a suitable derivative, forming the critical carbon-carbon bond that connects the two aromatic systems. The carbonyl group is either retained from the starting materials or formed during subsequent transformations, depending on the specific synthetic route employed. The reaction conditions, including temperature, solvent choice, and catalyst systems, must be carefully optimized to maximize yield and minimize side reactions that could lead to unwanted byproducts.

Analytical Characterization and Identification

The proper characterization of 3',5'-Difluoro-3-(3-methoxyphenyl)propiophenone requires the application of multiple complementary analytical techniques that collectively provide comprehensive structural and purity information. Infrared Spectroscopy (IR) serves as a primary tool for identifying key functional groups in the compound, particularly the characteristic carbonyl absorption band and the C-F stretching vibrations that confirm the presence of the fluorine atoms. Nuclear Magnetic Resonance (NMR) spectroscopy, including both 1H and 13C NMR, provides detailed information about the hydrogen and carbon environments within the molecule, enabling confirmation of the substitution patterns on both aromatic rings and the structure of the connecting propiophenone bridge. Mass Spectrometry complements these techniques by providing accurate molecular weight determination and fragmentation patterns that further support the structural assignment.

Spectroscopic Methods and Structural Confirmation

The structural confirmation of 3',5'-Difluoro-3-(3-methoxyphenyl)propiophenone relies heavily on spectroscopic data that provides detailed information about the atomic connectivity and functional group arrangement. In the 1H NMR spectrum, characteristic signals would be expected for the methoxy group (typically appearing as a singlet around 3.8 ppm), the methylene protons of the propyl chain (appearing as multiplets between 2.5-3.5 ppm), and the aromatic protons of both phenyl rings (appearing in the 6.5-8.0 ppm region) . The 13C NMR spectrum would show distinctive signals for the carbonyl carbon (typically around 195-200 ppm), the carbons bearing fluorine atoms (showing characteristic splitting patterns due to C-F coupling), and the carbon attached to the methoxy group . Fluorine NMR (19F NMR) provides additional confirmation of the fluorine atoms' presence and their specific positions in the aromatic ring, with signals typically appearing in the -110 to -120 ppm range for aromatic fluorines.

Comparative Analysis with Related Compounds

A comparative analysis of 3',5'-Difluoro-3-(3-methoxyphenyl)propiophenone with structurally related compounds provides valuable insights into structure-property relationships and potential applications. One closely related compound is 2',4'-Difluoro-3-(3-methoxyphenyl)propiophenone (CAS: 898775-28-5), which differs only in the positions of the fluorine atoms on the phenyl ring (2',4' instead of 3',5'). This positional isomer shares the same molecular formula (C16H14F2O2) and molecular weight (276.28 g/mol) as the target compound but may exhibit different physical properties and reactivity patterns due to the altered electronic distribution resulting from the different fluorine positions. Both compounds belong to the class of difluorinated propiophenones and likely share similar general properties and potential applications.

Structure-Property Relationships

The comparison between 3',5'-Difluoro-3-(3-methoxyphenyl)propiophenone and its positional isomer 2',4'-Difluoro-3-(3-methoxyphenyl)propiophenone illustrates how subtle structural differences can influence molecular properties. The 3',5' difluoro substitution pattern creates a symmetrical electronic distribution around the phenyl ring, potentially affecting properties such as dipole moment, crystal packing, and intermolecular interactions . In contrast, the 2',4' substitution pattern in the isomer creates an asymmetric electronic distribution that may lead to different solubility, reactivity, and biological activity profiles. These differences highlight the importance of precise structural control in the design and synthesis of functional molecules for specific applications. Understanding these structure-property relationships can guide the design of new compounds with optimized properties for targeted applications in both medicinal chemistry and materials science.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume